Cas no 1804127-17-0 (Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate)

Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate is a brominated aromatic ester compound featuring a methylthio substituent and a propanoyl side chain. Its molecular structure, incorporating both electrophilic (bromopropanoyl) and nucleophilic (methylthio) moieties, makes it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems. The ethyl ester group enhances solubility in organic solvents, facilitating downstream reactions. The bromine atom offers a reactive site for further derivatization via cross-coupling or substitution reactions. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a scaffold for bioactive molecule development. Its stability under standard storage conditions ensures reliable handling in laboratory settings.
Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate structure
1804127-17-0 structure
Product name:Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate
CAS No:1804127-17-0
MF:C13H15BrO3S
MW:331.225402116776
CID:4956905

Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate
    • Inchi: 1S/C13H15BrO3S/c1-3-17-13(16)10-6-9(12(15)4-5-14)7-11(8-10)18-2/h6-8H,3-5H2,1-2H3
    • InChI Key: IMRAOOSYWCGCNE-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=C(C=C(C(=O)OCC)C=1)SC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 296
  • Topological Polar Surface Area: 68.7
  • XLogP3: 3

Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015006113-1g
Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate
1804127-17-0 97%
1g
1,549.60 USD 2021-06-21

Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate Related Literature

Additional information on Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate

Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate (CAS No. 1804127-17-0): An Overview of Its Structure, Synthesis, and Applications

Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate (CAS No. 1804127-17-0) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its 3-bromopropanoyl and methylthio substituents, which confer specific chemical properties and reactivity profiles.

The molecular formula of Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate is C14H16BrO3S, with a molecular weight of approximately 342.24 g/mol. The compound features a benzene ring substituted with a methylthio group at the 5-position and an ethyl ester group at the 3-position, which is further substituted with a 3-bromopropanoyl moiety. This intricate structure provides a foundation for its diverse chemical behavior and potential biological activities.

The synthesis of Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate typically involves several steps, including the preparation of the methylthio-substituted benzoic acid derivative and the subsequent esterification with ethyl alcohol. The introduction of the 3-bromopropanoyl group can be achieved through a variety of methods, such as nucleophilic substitution reactions or coupling reactions using appropriate reagents. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for research and development purposes.

In the realm of medicinal chemistry, Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate has shown promise as a lead compound for the development of novel therapeutic agents. Studies have indicated that the methylthio group can enhance the lipophilicity and cellular permeability of molecules, while the bromine atom can serve as a bioisostere for other functional groups, potentially modulating biological activity. For instance, research has explored the use of similar compounds as inhibitors of specific enzymes or receptors, highlighting their potential in treating various diseases.

Beyond its medicinal applications, Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate has also found utility in materials science. The presence of both ester and bromine functionalities makes it an attractive candidate for polymer synthesis and functional materials. Recent studies have demonstrated that compounds with similar structures can be used to create polymers with enhanced mechanical properties or tailored optical characteristics, opening up new possibilities in fields such as electronics and photonics.

The physical properties of Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate are also noteworthy. It is generally a solid at room temperature with a melting point ranging from 60 to 65°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and acetone but exhibits limited solubility in water. These properties make it suitable for various analytical techniques and processing methods.

Safety considerations are an essential aspect when handling any chemical compound. While Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.

In conclusion, Ethyl 3-(3-bromopropanoyl)-5-(methylthio)benzoate (CAS No. 1804127-17-0) is a versatile organic compound with significant potential in both medicinal chemistry and materials science. Its unique structure and properties make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and our understanding of its biological activities deepens, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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